4-[(4-bromophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
This compound is a tricyclic heterocyclic system featuring a fused 8-thia-3,5,10-triazatricyclo framework with substituents at the 4- and 5-positions: a 4-bromophenylmethylsulfanyl group and a 4-methylphenylmethyl group, respectively. The bromine atom introduces steric bulk and electron-withdrawing effects, while the methyl group on the 4-methylphenyl substituent contributes hydrophobicity.
Properties
IUPAC Name |
4-[(4-bromophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3OS2/c1-15-4-6-16(7-5-15)13-28-23(29)21-20(19-3-2-12-26-22(19)31-21)27-24(28)30-14-17-8-10-18(25)11-9-17/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAOFMVOALRGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves a multi-step process. One common method is the transition metal-free one-pot cascade synthesis. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This environmentally benign process results in good to excellent yields of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The transition metal-free approach is particularly advantageous for industrial applications due to its cost-effectiveness and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
4-[(4-bromophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(4-bromophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Table 1: Key Structural Features of Comparable Tricyclic Compounds
Key Observations :
- Core Diversity : The target compound’s triazatricyclo core contrasts with the diazatricyclo (e.g., ) or tetraazatricyclo (e.g., ) systems, altering nitrogen content and hydrogen-bonding capacity.
- Substituent Effects : Bromine in the target compound vs. methoxy groups in analogues introduces divergent electronic effects (withdrawal vs. donation). The sulfonyl group in further enhances polarity compared to the methylsulfanyl group in the target.
Similarity Metrics and Computational Analysis
Table 2: Hypothetical Similarity Scores Based on Structural Fingerprints (Tanimoto Coefficient)
Methodology :
- Tanimoto Coefficients : Derived from binary fingerprint comparisons (e.g., MACCS keys) . Higher scores reflect shared functional groups (e.g., sulfur/nitrogen cores).
- 3D Similarity : Shape (ST) and feature (CT) scores are inferred based on substituent bulk and pharmacophore alignment. The target and may exhibit moderate 3D overlap due to analogous tricyclic frameworks, while diverges due to its sulfonyl group .
Crystallographic and Conformational Analysis
- SHELX Refinement : The target compound’s crystallographic parameters (e.g., puckering coordinates ) could be modeled using SHELXL, a standard for small-molecule refinement .
- ORTEP Visualization : Programs like ORTEP-3 would highlight conformational differences in substituent orientation, such as the bromophenyl vs. methoxyphenyl groups .
Implications for Research and Development
- Medicinal Chemistry : The bromine and methyl groups in the target compound may enhance binding affinity in hydrophobic pockets compared to methoxy or sulfonyl analogues.
- Materials Science : The sulfur-rich core could facilitate charge-transfer interactions, distinguishing it from nitrogen-dominant analogues .
Biological Activity
The compound 4-[(4-bromophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic molecule with potential biological activity that warrants investigation. This article provides an overview of its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from simpler precursors. While specific synthetic pathways are not detailed in the search results, compounds with similar structures often undergo reactions such as nucleophilic substitutions and cyclization to form the tricyclic framework characteristic of this class of compounds.
Biological Activity
The biological activity of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing bromophenyl and methylsulfanyl groups often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi by disrupting cellular processes or damaging cell membranes.
2. Anticancer Properties
The triazatricyclo structure is associated with a range of biological activities, including anticancer effects. A study focusing on similar triazine derivatives demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.
3. Enzyme Inhibition
Compounds with similar functional groups have been noted for their ability to inhibit specific enzymes involved in metabolic pathways. For example, some derivatives have been shown to inhibit enzymes like acetylcholinesterase and cyclooxygenase, which are critical in neurodegenerative diseases and inflammation.
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Study on Antimicrobial Efficacy : A recent publication evaluated the antimicrobial activity of a series of sulfanyl-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Activity Assessment : Another study investigated the cytotoxic effects of triazine derivatives on human cancer cell lines. The results showed that compounds with a similar scaffold induced significant cell death in breast cancer cells through apoptosis pathways .
Research Findings
A comprehensive analysis of various studies reveals the following key findings regarding the biological activity of the compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodology : Cyclization reactions using phosphorous oxychloride (POCl₃) at 120°C have been effective for structurally related tricyclic heterocycles. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity. Characterization should include IR, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular identity and detect impurities .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometric ratios of intermediates (e.g., 4-amino-5-substituted-triazole-3-thiols) to suppress side products .
Q. How can spectral data resolve ambiguities in structural assignments for this compound?
- Approach : Combine X-ray crystallography (for unambiguous bond-length/angle validation) with DFT-calculated IR/NMR spectra. For example, compare experimental ¹H NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) to computed values using Gaussian09 at the B3LYP/6-311++G(d,p) level. Discrepancies >0.3 ppm may indicate conformational flexibility or hydrogen bonding .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Protocols : Use enzyme inhibition assays (e.g., kinase or protease targets) with ATP/GTP-coupled detection. For antioxidant activity, employ DPPH radical scavenging (IC₅₀ calculation) and FRAP assays, ensuring proper controls (e.g., ascorbic acid) and triplicate measurements . Cell viability studies (MTT assay) in cancer lines (e.g., HeLa or MCF-7) should include EC₅₀ determination and ROS quantification .
Advanced Research Questions
Q. How can molecular docking and MD simulations elucidate binding modes to therapeutic targets?
- Workflow : Perform rigid docking (AutoDock Vina) using crystallographic structures of target proteins (e.g., SARS-CoV-2 Mpro or EGFR kinase). Prioritize poses with ΔG < −8 kcal/mol. Validate with 100-ns MD simulations (AMBER22) to assess stability (RMSD < 2 Å) and key interactions (e.g., hydrogen bonds with catalytic residues). Compare to known inhibitors (e.g., lopinavir for Mpro) .
Q. What strategies resolve contradictions in environmental fate data (e.g., biodegradation vs. persistence)?
- Experimental Design : Conduct OECD 301F (ready biodegradability) and hydrolysis studies (pH 4–9, 50°C). Use LC-MS/MS to quantify parent compound and metabolites. For conflicting results, apply QSAR models (EPI Suite) to predict log Kow and BCF values. Cross-validate with field samples (e.g., wastewater effluent) using SPE extraction (HLB cartridges) and isotope dilution .
Q. How do substituents (e.g., bromophenyl vs. methylphenyl) influence electronic properties and reactivity?
- Analysis : Perform Hammett σ calculations to correlate substituent effects with reaction rates (e.g., SNAr substitutions). Use cyclic voltammetry (CHI760E) to measure redox potentials (E₁/₂) in acetonitrile. Frontier molecular orbitals (HOMO/LUMO) from DFT (B3LYP/def2-TZVP) reveal electron-rich regions prone to electrophilic attack .
Q. What advanced analytical techniques address low-concentration detection in complex matrices?
- Solutions : Employ UHPLC-QTOF-MS (ESI+ mode) with pre-concentration via molecularly imprinted polymers (MIPs). Validate recovery rates (≥85%) using deuterated internal standards (e.g., triclosan-d₃). For environmental samples, apply QuEChERS extraction and matrix-matched calibration to suppress ion suppression .
Contradiction Management & Best Practices
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Resolution : Re-evaluate force field parameters (e.g., partial charges) in docking studies. Test alternative tautomers/protonation states (MarvinSketch). Validate with isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy. Adjust synthetic routes to eliminate stereochemical impurities (e.g., chiral HPLC) .
Q. What statistical methods are robust for multivariate analysis in structure-activity relationships (SAR)?
- Tools : Use partial least squares regression (PLSR) with cross-validation (k-fold) to correlate descriptors (e.g., log P, polar surface area) with bioactivity. Apply PCA to reduce dimensionality and highlight key substituent contributions. Open-source platforms like KNIME or R (pls package) streamline analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
